molecular formula C16H10F3N5O3 B2789973 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396851-65-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2789973
CAS No.: 1396851-65-2
M. Wt: 377.283
InChI Key: UWGLXGUAQOUJTB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol core. This can be achieved through the reaction of catechol with chloroform in the presence of a base. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide. The tetrazole ring is formed through the reaction of an appropriate precursor with sodium azide under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted tetrazoles or benzo[d][1,3]dioxol derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new drugs targeting various diseases.

Industry: It is used in the production of advanced materials and as a reagent in chemical synthesis processes.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tetrazole ring plays a crucial role in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(chloromethyl)phenyl)-2H-tetrazole-5-carboxamide

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(bromomethyl)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its stability and reactivity compared to similar compounds with halogen substituents. This unique feature makes it particularly valuable in various applications, including drug design and material science.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O3/c17-16(18,19)9-1-4-11(5-2-9)24-22-14(21-23-24)15(25)20-10-3-6-12-13(7-10)27-8-26-12/h1-7H,8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLXGUAQOUJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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